Norantipyrine glucuronide

説明

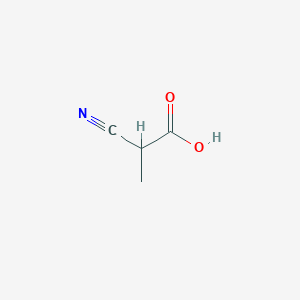

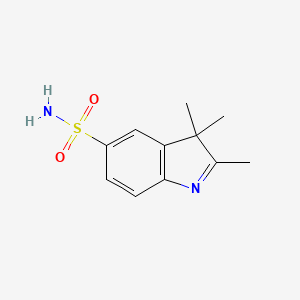

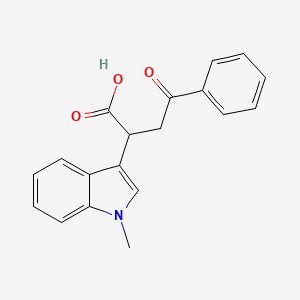

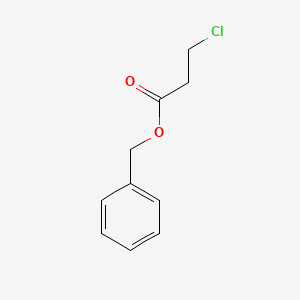

Norantipyrine glucuronide is a metabolite of antipyrine . It is a product of glucuronidation, a common phase II metabolic pathway that helps eliminate small molecule drugs from the body . Glucuronidation involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . The substances resulting from glucuronidation, known as glucuronides, are typically more water-soluble than the substances from which they were originally synthesized .

Synthesis Analysis

The synthesis of glucuronides can be challenging due to the need for structure-informative fragments about the site of glucuronidation . Various methods have been developed for the synthesis of all classes of glucuronides, including N-, S-, and C-glucuronides . These methods include microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . These techniques can be applied in parallel to determine the most efficient and cost-effective conversion to the glucuronide(s) of interest .Chemical Reactions Analysis

Glucuronidation is a key reaction involved in the formation of Norantipyrine glucuronide . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . The resulting glucuronides are typically more water-soluble than the substances from which they were originally synthesized .科学的研究の応用

Metabolite of Antipyrine

Norantipyrine glucuronide is a major metabolite of antipyrine in humans and rats . It is formed in the body after the administration of antipyrine, a drug used to evaluate the in vivo activities of oxidative hepatic drug-metabolizing enzymes .

Quantitative Analysis

Norantipyrine glucuronide can be quantitatively analyzed using selective acid hydrolytic assay procedures . These procedures allow for the discriminative determination of both norantipyrine sulphate and norantipyrine glucuronide without prior separation .

Excretion Study

Studies have shown that about 25% of a dose of antipyrine (1200 mg) was excreted as norantipyrine glucuronide within 48 hours in humans . This information is useful for understanding the metabolism and excretion of antipyrine in the body.

Stability Analysis

The stability of norantipyrine glucuronide has been studied under different conditions . These studies provide insights into the relative stability of norantipyrine conjugates and their main degradation products .

Structural Analysis

Using 13C-NMR, the structure of norantipyrine glucuronide has been established as a 5-enol glucuronide . This information is crucial for understanding the chemical structure and properties of this compound.

Drug Interaction Study

The formation of norantipyrine glucuronide can be influenced by the presence of other drugs. For example, pretreatment with 3-methylcholanthrene in rats substantially enhanced the excretion of norantipyrine sulphate .

作用機序

Target of Action

Norantipyrine glucuronide is a major metabolite of antipyrine . Antipyrine is an analgesic and antipyretic that has been given by mouth and as ear drops . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .

Mode of Action

It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .

Biochemical Pathways

Norantipyrine glucuronide is formed as a result of the metabolism of antipyrine. The structure of norantipyrine glucuronide has been established as a 5-enol glucuronide . By analogy, a structure of 5-enol sulfate is proposed for norantipyrine sulfate .

Pharmacokinetics

In humans, about 25% of a dose of antipyrine (1200 mg) was excreted as norantipyrine glucuronide within 48 hours . The amount of norantipyrine sulfate was small . In rats, norantipyrine sulfate represented about 15–20% of the dose of antipyrine (40–50 mg kg −1); no norantipyrine glucuronide was formed .

Result of Action

It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold .

Action Environment

The action, efficacy, and stability of Norantipyrine glucuronide can be influenced by various environmental factors. For example, pretreatment with 3-methylcholanthrene in rats substantially enhanced excretion of norantipyrine sulfate, whereas induction with phenobarbitone was without effect on the microsomal N-demethylation of antipyrine . The lability of free norantipyrine was examined under different conditions and contrasted with the relative stability of norantipyrine conjugates .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-7,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSVPEVBRMCCMG-JHZZJYKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217894 | |

| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67566-02-3 | |

| Record name | Norantipyrine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067566023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)